4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole
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Overview
Description
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H11F2N3 and its molecular weight is 235.238. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structures
Crystal and Molecular Structures of Triazole Derivatives The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole (I) demonstrates significant π-electron delocalization within the triazole ring, as indicated by the pattern of bond distances. The molecule exhibits a distinct structural feature, with the triazole ring being orthogonal to the cyclopropyl ring. This compound forms supramolecular chains in the solid state through N–H···N hydrogen bonding, presenting a zigzag chain with a flat topology (Boechat et al., 2010).
Antifungal Activity
Antifungal Properties of Triazole Alcohols A study evaluated the antifungal activity of triazole alcohols by introducing cyclopropyl as a side chain. All synthesized compounds showed varying degrees of antifungal activities, particularly against deep infection fungi. One compound, in particular, demonstrated an anti-fungal activity four times higher than fluconazole and comparable to totraconazole (Zhao Qingjie et al., 2009).
Synthesis and Structural Analysis
Synthesis and Spectroscopic Studies of Triazole Derivatives The compounds 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester were synthesized and characterized using various spectroscopic methods. The X-ray study highlighted the presence of strong intermolecular N H⋯N hydrogen bonds in these compounds (O. Şahin et al., 2014).
Antimicrobial Activity
Antimicrobial Activity of 1,2,3-Triazoles Containing Quinoline Moiety A series of 1,2,3-triazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The nature of the substituent on the triazole ring significantly influenced the antimicrobial activity. The study identified a compound with a 3-methylthien-2-yl moiety showing a broad spectrum of antimicrobial activity (V. Sumangala et al., 2010).
Future Directions
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . This suggests that “4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole” and similar compounds could be explored for newer therapeutic possibilities in the future.
Mechanism of Action
Target of Action
It’s structurally similar to other indole derivatives , which are known to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a combination of hydrogen bonding, coordination, and stacking interactions .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to exhibit picomolar binding affinity and in vivo blood pressure lowering at pharmaceutically relevant doses .
Result of Action
Similar compounds have been shown to exhibit potent antiviral activities with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Properties
IUPAC Name |
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c13-10-4-3-9(11(14)5-10)6-17-7-12(15-16-17)8-1-2-8/h3-5,7-8H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHWBUOHBMZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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